molecular formula C10H10N7O5+ B12635233 5-Azido-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione

5-Azido-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione

Cat. No.: B12635233
M. Wt: 308.23 g/mol
InChI Key: ODPXPSNWAGSTDQ-UHFFFAOYSA-N
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Description

5-Azido-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a heterocyclic compound that features a unique combination of azido, nitro, and pyrido-pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azido-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

    Formation of the pyrido-pyrimidine core: This can be achieved through the cyclization of appropriate aminopyrimidine derivatives with aldehydes or ketones under acidic or basic conditions.

    Introduction of the nitro group: Nitration of the pyrido-pyrimidine core using nitric acid or a nitrating mixture.

    Azidation: Conversion of a suitable leaving group (e.g., halide) to the azido group using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or using reducing agents like lithium aluminum hydride.

    Substitution: Sodium azide in DMF for azidation reactions.

Major Products Formed

    Amino derivatives: Formed from the reduction of the nitro group.

    Amine derivatives: Formed from the reduction of the azido group.

    Substituted derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

5-Azido-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione has several applications in scientific research:

    Medicinal Chemistry: Potential use as a precursor for the synthesis of biologically active molecules.

    Materials Science: Utilized in the development of novel materials with specific electronic or photonic properties.

    Biological Studies: Used as a probe in biochemical assays due to its unique functional groups.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The azido group can participate in click chemistry reactions, making it useful for bioconjugation studies.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine derivatives: These compounds share the core structure but differ in functional groups.

    Azido-nitro compounds: Compounds with both azido and nitro groups but different core structures.

Properties

Molecular Formula

C10H10N7O5+

Molecular Weight

308.23 g/mol

IUPAC Name

5-azido-1,3,8-trimethyl-6-nitro-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4,7-trione

InChI

InChI=1S/C10H10N7O5/c1-14-7-4(8(18)16(3)10(20)15(7)2)5(12-13-11)6(9(14)19)17(21)22/h4H,1-3H3/q+1

InChI Key

ODPXPSNWAGSTDQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=[N+](C(=O)N(C(=O)C2C(=C(C1=O)[N+](=O)[O-])N=[N+]=[N-])C)C

Origin of Product

United States

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